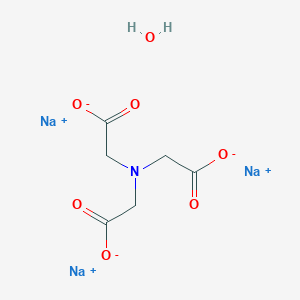
N-Phenylbenzenecarbohydrazonoyl chloride
Overview
Description
Comprehensive Analysis of "N-Phenylbenzenecarbohydrazonoyl Chloride"
The compound N-Phenylbenzenecarbohydrazonoyl chloride is a chemical intermediate that can be utilized in the synthesis of various heterocyclic compounds. It is related to a family of compounds that are often used in the preparation of nitrogen-containing heterocycles, which are structures commonly found in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of related compounds involves the reaction of N-phenylsulfonylbenzhydrazidoyl chlorides with arylhydrazines, followed by the action of potassium carbonate on the intermediate product . Another method includes the reaction of N-methyl-N-(phenylsulfonyl)benzohydrazonoyl chloride with nitriles and acetylenes in the presence of aluminum chloride . These methods highlight the reactivity of the hydrazonoyl chloride group when combined with various nucleophiles to form different heterocyclic structures.
Molecular Structure Analysis
While the specific molecular structure of N-Phenylbenzenecarbohydrazonoyl chloride is not detailed in the provided papers, related nickel(II) dibromide complexes with similar ligands have been characterized by single-crystal X-ray diffraction, revealing a distorted-pyramidal geometry at the nickel center . This suggests that the molecular structure of N-Phenylbenzenecarbohydrazonoyl chloride could potentially be elucidated using similar crystallographic techniques.
Chemical Reactions Analysis
N-Phenylbenzenecarbohydrazonoyl chloride and its derivatives are versatile in chemical reactions. They can undergo cycloaddition reactions with electron-rich olefins in the presence of zinc oxide to form pyrazoline derivatives . They are also precursors to triazoles and pyrazoles when reacted with nitriles and acetylenes , and can lead to the formation of triazolo-pyridines when reacted with pyridines .
Physical and Chemical Properties Analysis
Scientific Research Applications
Antibacterial Agents : A study by Abbasi et al. (2015) reported the synthesis of compounds derived from N-Phenylbenzenecarbohydrazonoyl chloride-related structures, demonstrating potent antibacterial properties and moderate to weak enzyme inhibition capabilities (Abbasi et al., 2015).
Chemical Synthesis and Properties : The synthesis of N,N-disubstituted benzhydrazidoyl chlorides, closely related to N-Phenylbenzenecarbohydrazonoyl chloride, was described by Conde et al. (1974). This study focused on their reaction with cyano compounds and reported on the properties of the resultant compounds (Conde et al., 1974).
Materials Science Application : Zamani et al. (2009) discussed the fabrication of an iron(III) PVC-membrane sensor using bis-benzilthiocarbohydrazide, a compound related to N-Phenylbenzenecarbohydrazonoyl chloride. This sensor demonstrated promising characteristics in detecting iron ions (Zamani et al., 2009).
Anticancer Activity : Gomha et al. (2015) explored the synthesis of various compounds using N-Phenylbenzenecarbohydrazonoyl chloride analogs and their evaluation as potential anticancer agents. The study highlighted significant activity against certain cancer cell lines (Gomha et al., 2015).
Anion Recognition in Sensor Applications : Jain et al. (2006) synthesized novel hydrogen bonding diamide receptors related to N-Phenylbenzenecarbohydrazonoyl chloride for anion recognition, particularly for carbonate ions. These receptors were used in PVC-based sensors demonstrating high selectivity (Jain et al., 2006).
Chemical Oxidation Studies : A study by Dagaut et al. (2002) on the oxidation of n-propylbenzene, a compound structurally similar to N-Phenylbenzenecarbohydrazonoyl chloride, provides insights into the oxidation mechanisms and pathways in high-temperature conditions. This research is relevant to understanding the behavior of similar chemical structures under oxidative stress (Dagaut et al., 2002).
Safety And Hazards
properties
IUPAC Name |
(Z)-N-phenylbenzenecarbohydrazonoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2/c14-13(11-7-3-1-4-8-11)16-15-12-9-5-2-6-10-12/h1-10,15H/b16-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSCIWAUZVKPPY-SSZFMOIBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/NC2=CC=CC=C2)/Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Phenylbenzenecarbohydrazonoyl chloride | |
CAS RN |
15424-14-3 | |
| Record name | alpha-Chlorobenzaldehyde phenylhydrazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015424143 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Phenylbenzenecarbohydrazonoyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239395 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Phenylbenzenecarbohydrazonoyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77407 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoyl chloride phenylhydrazone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-PHENYLBENZENECARBOHYDRAZONOYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3V59LLL7S2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















